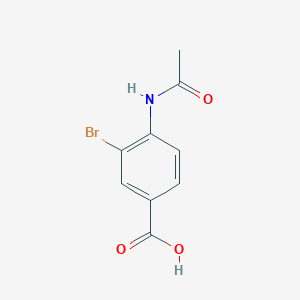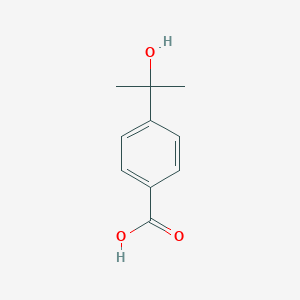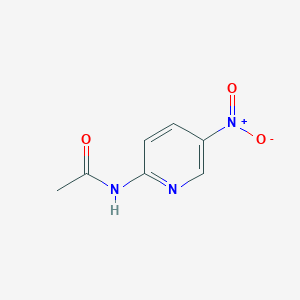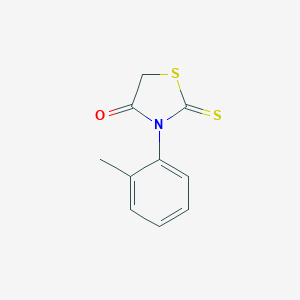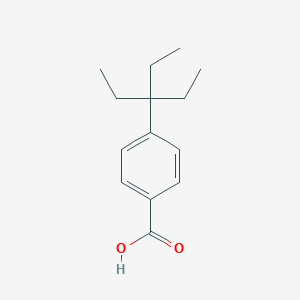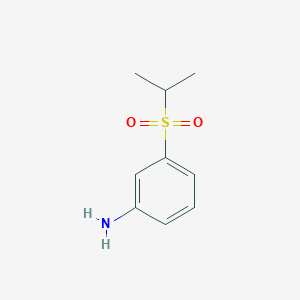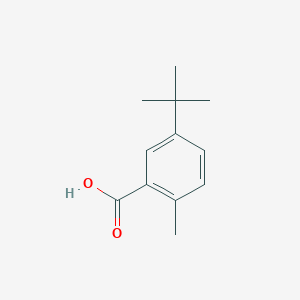
2-(4-Bromo-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
“2-(4-Bromo-1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 166196-52-7. It has a molecular weight of 224.06 and its IUPAC name is 2-(4-bromo-1H-pyrazol-3-yl)pyridine .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-1H-pyrazol-3-yl)pyridine” consists of a pyridine ring attached to a pyrazole ring at the 2-position. The pyrazole ring carries a bromine atom at the 4-position .Physical And Chemical Properties Analysis
“2-(4-Bromo-1H-pyrazol-3-yl)pyridine” is a solid compound. It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
2-(4-Bromo-1H-pyrazol-3-yl)pyridine serves as a versatile intermediate in the synthesis of various biologically active compounds. Its bromo and pyrazole functional groups make it a valuable precursor in constructing complex molecules for pharmaceutical applications .
Development of Anticancer Agents
The pyrazole moiety is a common feature in many anticancer agents. Researchers utilize 2-(4-Bromo-1H-pyrazol-3-yl)pyridine to develop novel compounds that can inhibit cancer cell growth and proliferation .
Creation of Anti-Inflammatory Drugs
Compounds containing the pyrazole ring, such as 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, are explored for their anti-inflammatory properties. They are used to synthesize new drugs that can potentially treat chronic inflammatory diseases .
Antibacterial and Antifungal Applications
The structural motif of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is found in molecules with antibacterial and antifungal activities. It is employed in the design of new agents to combat microbial infections .
Inhibitors of Enzymatic Activity
This compound is used in the synthesis of enzyme inhibitors. By modifying specific enzymes’ activity, it can lead to the development of treatments for various diseases, including metabolic disorders .
Material Science Research
In material science, 2-(4-Bromo-1H-pyrazol-3-yl)pyridine can be used to create novel organic compounds with unique electronic and photonic properties, contributing to the advancement of organic electronics .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with pyrazole moieties have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, such as antibacterial, anti-inflammatory, antitumor, and antiviral activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can significantly impact the action of similar compounds .
Eigenschaften
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIUJGQXEDRMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595712 | |
| Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-3-yl)pyridine | |
CAS RN |
166196-52-7 | |
| Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




